molecular formula C13H10O3 B3027532 4-Acetyl-1-naphthoic acid CAS No. 131986-05-5

4-Acetyl-1-naphthoic acid

Cat. No.: B3027532
CAS No.: 131986-05-5
M. Wt: 214.22
InChI Key: DOCFRBZXXQJPBD-UHFFFAOYSA-N
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Description

4-Acetyl-1-naphthoic acid is an organic compound with the molecular formula C₁₃H₁₀O₃. It is a derivative of naphthalene, characterized by the presence of an acetyl group at the fourth position and a carboxylic acid group at the first position on the naphthalene ring. This compound is of interest due to its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-1-naphthoic acid typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-1-naphthoic acid undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid group.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the aromatic naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: 4-carboxy-1-naphthoic acid.

    Reduction: 4-(1-hydroxyethyl)-1-naphthoic acid.

    Substitution: Various substituted naphthoic acids depending on the electrophile used.

Scientific Research Applications

4-Acetyl-1-naphthoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-acetyl-1-naphthoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetyl-2-naphthoic acid
  • 1-Acetyl-2-naphthoic acid
  • 4-Methyl-1-naphthoic acid

Uniqueness

4-Acetyl-1-naphthoic acid is unique due to the specific positioning of the acetyl and carboxylic acid groups on the naphthalene ring. This structural arrangement influences its reactivity and the types of reactions it can undergo, making it distinct from other naphthoic acid derivatives.

Properties

IUPAC Name

4-acetylnaphthalene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c1-8(14)9-6-7-12(13(15)16)11-5-3-2-4-10(9)11/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCFRBZXXQJPBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735919
Record name 4-Acetylnaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131986-05-5
Record name 4-Acetyl-1-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131986-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetylnaphthalene-1-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131986055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Acetylnaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-acetyl-1-naphthoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.235.772
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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